
2-Diazonio-3-hydroxy-1-methoxy-5-(triethylsilyl)pent-1-en-4-yn-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-3-hydroxy-1-methoxy-5-(triethylsilyl)pent-1-en-4-yn-1-olate is a complex organic compound characterized by its unique structure, which includes a diazonium group, a hydroxyl group, a methoxy group, and a triethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3-hydroxy-1-methoxy-5-(triethylsilyl)pent-1-en-4-yn-1-olate typically involves multiple steps, starting from simpler organic molecules. One common method involves the diazotization of an amine precursor, followed by the introduction of the triethylsilyl group through a silylation reaction. The hydroxyl and methoxy groups are introduced through specific functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-3-hydroxy-1-methoxy-5-(triethylsilyl)pent-1-en-4-yn-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-3-hydroxy-1-methoxy-5-(triethylsilyl)pent-1-en-4-yn-1-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups or to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Diazonio-3-hydroxy-1-methoxy-5-(triethylsilyl)pent-1-en-4-yn-1-olate involves its reactivity with various molecular targets. The diazonium group can participate in electrophilic substitution reactions, while the hydroxyl and methoxy groups can engage in hydrogen bonding and other interactions. The triethylsilyl group provides steric protection and influences the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazonio-3-hydroxy-1-methoxy-5-(trimethylsilyl)pent-1-en-4-yn-1-olate
- 2-Diazonio-3-hydroxy-1-methoxy-5-(triphenylgermyl)pent-1-en-4-yn-1-olate
Uniqueness
2-Diazonio-3-hydroxy-1-methoxy-5-(triethylsilyl)pent-1-en-4-yn-1-olate is unique due to the presence of the triethylsilyl group, which provides distinct steric and electronic properties compared to similar compounds with different silyl or germyl groups. This uniqueness can influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
78105-58-5 |
|---|---|
Molekularformel |
C12H20N2O3Si |
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
methyl 2-diazo-3-hydroxy-5-triethylsilylpent-4-ynoate |
InChI |
InChI=1S/C12H20N2O3Si/c1-5-18(6-2,7-3)9-8-10(15)11(14-13)12(16)17-4/h10,15H,5-7H2,1-4H3 |
InChI-Schlüssel |
FNYWWWKDFKBTHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C#CC(C(=[N+]=[N-])C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


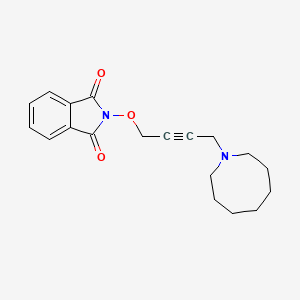
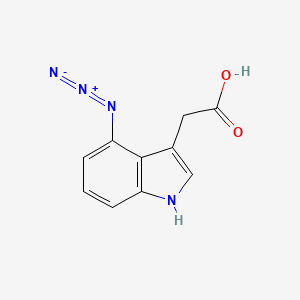

![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
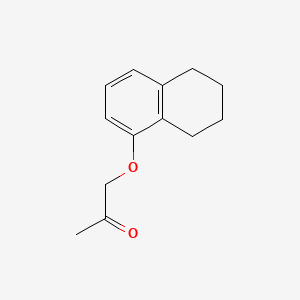
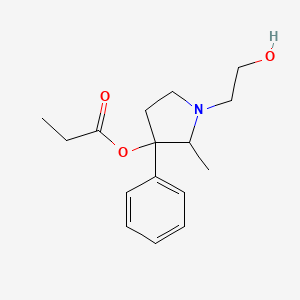
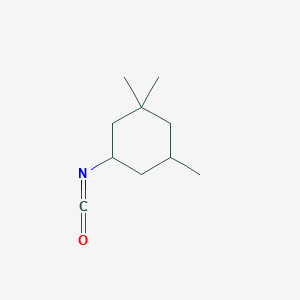
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
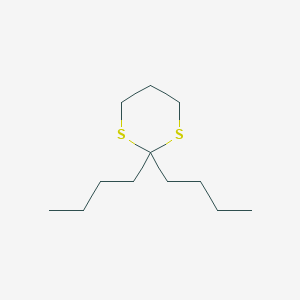

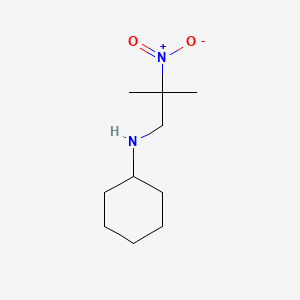
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)
![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
![2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14443291.png)
